LB42908 - 226927-89-5

LB42908

Catalog Number: EVT-272746
CAS Number: 226927-89-5
Molecular Formula: C32H31N5O3
Molecular Weight: 533.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LB42908 is a highly potent Ras farnesyltransferase inhibitor(IC(50)=0.9 nM against H-Ras and 2.4 nM against K-Ras) with potential anticancer activity.
Overview

LB42908 is a highly potent and selective non-peptidic farnesyltransferase inhibitor, primarily recognized for its potential anticancer properties. The compound has demonstrated significant efficacy in preclinical studies, particularly in inhibiting the growth of human tumor cells both in vitro and in vivo. The unique mechanism of action of LB42908 makes it a subject of interest in cancer research, particularly regarding its ability to interfere with critical protein modifications that are essential for tumor cell proliferation.

Source and Classification

LB42908 is classified under the category of farnesyltransferase inhibitors, which are compounds that inhibit the enzyme responsible for the post-translational modification of proteins. The chemical identifier for LB42908 is 226927-89-5. This compound is synthesized through a multi-step process involving the formation of key intermediates and the introduction of various functional groups to achieve its final molecular structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of LB42908 involves several intricate steps, beginning with the preparation of key intermediates. The synthetic route typically includes:

  1. Formation of a Pyrrole Ring: This step is crucial as it lays the foundation for the subsequent functionalization.
  2. Introduction of Functional Groups: Various functional groups are introduced to modify the pyrrole ring, enhancing its biological activity.

The reaction conditions often require specific catalysts and solvents to facilitate the reactions effectively. Advanced synthesis planning tools utilize extensive databases to predict feasible synthetic routes, ensuring high accuracy in the synthesis process.

Molecular Structure Analysis

Structure and Data

The molecular structure of LB42908 features a complex arrangement that includes a pyrrole ring and various substituents that contribute to its biological activity. The precise arrangement of atoms and bonds within LB42908 is critical for its function as a farnesyltransferase inhibitor. Detailed structural data can be obtained through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the molecular configuration and confirm the identity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

LB42908 participates in several types of chemical reactions that are essential for its synthesis and functionality:

  1. Oxidation: This involves adding oxygen or removing hydrogen from LB42908, often using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: This process entails adding hydrogen or removing oxygen, typically facilitated by reagents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: In this reaction, one functional group is replaced by another, utilizing common reagents like halogens or nucleophiles.

These reactions are critical in modifying LB42908 to enhance its potency and selectivity as an inhibitor.

Mechanism of Action

Process and Data

The mechanism by which LB42908 exerts its effects involves the inhibition of farnesyltransferase, an enzyme responsible for adding a farnesyl group to specific proteins. This post-translational modification is crucial for the proper localization and function of proteins involved in cell signaling pathways, particularly those in the RAS family, which are integral to cell growth and proliferation.

By inhibiting farnesyltransferase, LB42908 disrupts these signaling pathways, leading to reduced tumor cell proliferation and increased apoptosis. This mechanism highlights its potential as an effective therapeutic agent against various cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LB42908 exhibits several notable physical and chemical properties that contribute to its functionality:

  • Molecular Weight: The molecular weight of LB42908 is essential for understanding its pharmacokinetics.
  • Solubility: Its solubility profile can affect its bioavailability and therapeutic efficacy.
  • Stability: The stability of LB42908 under various conditions (e.g., temperature, pH) is crucial for storage and application in research settings.

These properties must be characterized thoroughly to ensure effective use in scientific applications.

Applications

Scientific Uses

LB42908 has significant potential applications in cancer research due to its ability to inhibit farnesyltransferase effectively. Its primary scientific uses include:

  • Anticancer Research: Investigating the efficacy of LB42908 against various human tumor cell lines.
  • Mechanistic Studies: Understanding how inhibition of farnesyltransferase affects cellular signaling pathways involved in cancer progression.
  • Drug Development: Exploring LB42908 as a lead compound for developing new anticancer therapies targeting farnesyltransferase.
Introduction to Farnesyltransferase Inhibition as a Therapeutic Strategy

Rationale for Targeting Ras Signaling Pathways in Oncology

The RAS family of GTPases (KRAS, NRAS, HRAS) represents a critical oncogenic driver, with mutations occurring in approximately 19–25% of all human cancers, including aggressive malignancies like pancreatic ductal adenocarcinoma (88–90% prevalence), colorectal adenocarcinoma (50%), and lung adenocarcinoma (25–30%) [2] [5] [8]. These mutations lock RAS in a constitutively active GTP-bound state, leading to hyperactivation of downstream signaling cascades such as the RAF-MEK-ERK (mitogen-activated protein kinase, MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate fundamental cellular processes:

  • Cell proliferation via cyclin D1 upregulation
  • Apoptosis evasion through Bcl-2 family modulation
  • Metastatic potential via matrix metalloproteinase (MMP) induction [2] [5] [7]

RAS proteins require post-translational farnesylation to localize to the plasma membrane and exert their oncogenic functions. This modification involves the covalent attachment of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif (C=cysteine, A=aliphatic, X=terminal amino acid), catalyzed by farnesyltransferase (FTase). This enzymatic step became a therapeutic focal point because:

  • Genetic dependency: Oncogenic RAS transformation requires membrane localization enabled by farnesylation [5] [7]
  • Enzyme druggability: FTase has a well-defined binding pocket amenable to small-molecule inhibition [4]
  • Differential sensitivity: HRAS-transformed cells show greater susceptibility to FTase inhibition (FTI) than KRAS-mutant cells, partly due to alternative geranylgeranylation of KRAS [7]

Table 1: Prevalence of RAS Mutations in Human Cancers

Cancer TypeKRAS Mutation FrequencyNRAS Mutation FrequencyHRAS Mutation Frequency
Pancreatic Ductal Adenocarcinoma88–90%<1%<1%
Colorectal Adenocarcinoma40–50%3–5%<1%
Lung Adenocarcinoma25–30%<1%<1%
Melanoma2%20–25%1%

Data compiled from [2] [5] [8]

Historical Development of Farnesyltransferase Inhibitors (FTIs)

The development of FTIs progressed through distinct chemical and strategic phases:

  • Peptidomimetic Era (1990s): Early inhibitors (e.g., L-739,749, FTI-277) mimicked the CAAX tetrapeptide structure, competing with RAS for FTase binding. These compounds demonstrated potent in vitro activity (IC₅₀ values in the low nM range) and tumor regression in HRAS-driven mouse models. However, limitations included poor oral bioavailability and susceptibility to proteolytic degradation [4] [5].

  • Non-Peptidomimetic Breakthroughs (Late 1990s–2000s): To overcome pharmacokinetic challenges, chemists designed scaffolds independent of peptide motifs. Key advances included:

  • Tricyclic heterocycles (e.g., tipifarnib/R115777)
  • Imidazole-containing derivatives (e.g., lonafarnib/SCH66336)
  • Pyrrole-based compounds exemplified by LB42908 and its analog LB42708 [4] [6] [7]

LB42908 emerged from systematic structure-activity relationship (SAR) studies as a highly potent, orally bioavailable FTI. Key characteristics include:

  • Chemical structure: A pyrrole-imidazole hybrid with a naphthyl moiety and 4-methylpiperazine carboxamide group (Molecular formula: C₃₂H₃₃N₅O₃; MW: 535.26 g/mol) [3] [6]
  • Biochemical potency: IC₅₀ = 0.9 nM against HRAS and 2.4 nM against KRAS farnesylation in cell-free assays, outperforming early peptidomimetics [6] [7]
  • Selectivity: No inhibition of geranylgeranyltransferase-I (GGTase-I) at concentrations ≤50 µM, critical for avoiding toxicity [7]
  • Cellular activity: Induced apoptosis and G₁ cell cycle arrest in HRAS- and KRAS-transformed rat intestinal epithelial (RIE) cells at 0.5–2 µM concentrations [7]

Table 2: Comparative Profile of Select Farnesyltransferase Inhibitors

CompoundChemical ClassFTase IC₅₀ (nM)GGTase-I SelectivityKey Clinical/Preclinical Findings
TipifarnibTricyclic quinolinone0.6>500-foldPhase III trials in AML, MDS; modest activity
LonafarnibTricyclic carbamate1.9>300-foldFDA-approved for progeria; Phase II in cancer
LB42908Pyrrole-imidazole0.9 (HRAS)>5,000-foldPreclinical: tumor regression in xenografts
BMS-214662Imidazole-containing1.4>200-foldPhase I: dose-limiting gastrointestinal toxicity

Data synthesized from [4] [6] [7]

LB42908’s preclinical validation included:

  • Metabolic stability: Human and dog liver fractions exhibited superior stability (human ≈ dog > rat ≈ monkey), suggesting dog models for toxicology studies [1]
  • Mechanistic breadth: Beyond RAS, it inhibited farnesylation of Rheb and HDJ-2, modulating mTOR signaling and protein chaperoning [7]
  • Downstream effects: Suppressed inflammatory gene expression (iNOS, COX-2, TNF-α) via inhibition of p21ʳᵃˢ-dependent NF-κB activation, hinting at applications beyond oncology [10]

Despite promising preclinical data, LB42908 did not progress to clinical trials. This reflects broader challenges in FTI development: inconsistent activity against KRAS-driven tumors (due to alternative prenylation) and the subsequent shift toward direct KRAS(G12C) inhibitors like sotorasib [2] [4] [8]. Nevertheless, LB42908 remains a structurally refined tool compound for probing farnesylation-dependent biological processes.

Table 3: Key Physicochemical Properties of LB42908

PropertyValueMethod/Reference
Molecular Weight535.26 g/molCalculated [3]
XLogP3.59Computed [3]
Hydrogen Bond Acceptors6Lipinski’s Rule analysis [3]
Hydrogen Bond Donors0Lipinski’s Rule analysis [3]
Rotatable Bonds7MedKoo Biosciences [6]
Topological Polar Surface Area64.76 ŲGuide to Pharmacology [3]
SolubilityDMSO-soluble; water-insolubleMedKoo [6]
CAS Registry Number226927-89-5 [3] [6]

Compound Synonyms: LB 42908; LB-42908; (1-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methyl)-4-(naphthalen-1-yl)-1H-pyrrol-3-yl)(4-methylpiperazin-1-yl)methanone [3] [6] [9]

Properties

CAS Number

226927-89-5

Product Name

LB42908

IUPAC Name

[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone

Molecular Formula

C32H31N5O3

Molecular Weight

533.6 g/mol

InChI

InChI=1S/C32H31N5O3/c1-34-11-13-36(14-12-34)32(38)29-20-35(19-28(29)27-8-4-6-24-5-2-3-7-26(24)27)18-25-16-33-21-37(25)17-23-9-10-30-31(15-23)40-22-39-30/h2-10,15-16,19-21H,11-14,17-18,22H2,1H3

InChI Key

HWLBLFBLGGVDBT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7

Solubility

Soluble in DMSO, not in water

Synonyms

LB42908; LB-42908; LB 42908.

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC7=C(C=C6)OCO7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.